6-amino-5-(2-fluorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine
Overview
Description
6-amino-5-(2-fluorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine (FBTA) is an organic compound that has been studied for its potential therapeutic applications. It is a member of the pyrimidinylamine class of heterocyclic compounds that are characterized by their aromatic rings and nitrogen-containing heterocycles. FBTA is a small molecule that is highly soluble in water and has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-bacterial, and antifungal properties. It has also been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and its potential role in the treatment of cancer.
Scientific Research Applications
Applications in Agriculture and Medicine
1,2,4-Triazoles and their derivatives have long been utilized in the production of agricultural products and pharmaceuticals. These compounds are key in developing insecticides, fungicides, plant growth regulators, and various drugs due to their antimicrobial and anti-ischemic properties. Notably, 1,2,4-triazoles serve as raw materials in fine organic synthesis industries, contributing to advancements in biotechnology, energy, and applied sciences (Nazarov et al., 2021).
Advancements in Drug Development
The structural versatility of 1,2,4-triazole derivatives has been instrumental in the development of new drugs with anti-inflammatory, antimicrobial, and antitumoral properties. These compounds are continuously explored for potential uses against various diseases, including neglected diseases affecting vulnerable populations. The evolution of synthetic methodologies, especially those considering green chemistry and sustainability, is crucial for advancing these compounds' therapeutic potential (Ferreira et al., 2013).
Innovative Syntheses and Functional Applications
The synthesis of 1,2,4-triazole-containing scaffolds, particularly those using 3-amino-1,2,4-triazole, has led to significant pharmaceutical applications. These scaffolds are present in drugs targeting cancer cells, microbes, and various diseases, underscoring the importance of innovative synthesis strategies in discovering new drug candidates (Nasri et al., 2021).
Contribution to Optoelectronic Materials
Compounds containing 1,2,4-triazole units have also found applications in the field of optoelectronics. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials used in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices. This highlights the role of 1,2,4-triazole derivatives in advancing materials science, particularly in developing efficient and innovative optoelectronic components (Lipunova et al., 2018).
properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine-4,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN7/c15-11-4-2-1-3-9(11)5-10-13(16)20-12(21-14(10)17)6-22-8-18-7-19-22/h1-4,7-8H,5-6H2,(H4,16,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYHGPHUQRQKMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)CN3C=NC=N3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134194 | |
Record name | 5-[(2-Fluorophenyl)methyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338965-24-5 | |
Record name | 5-[(2-Fluorophenyl)methyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338965-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-Fluorophenyl)methyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501134194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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